Comprehensive Crystal Structure Analysis of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole and Its Derivatives: A Technical Guide
Comprehensive Crystal Structure Analysis of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole and Its Derivatives: A Technical Guide
Executive Summary
The compound 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole (commonly referred to as 3-(4-methoxyphenyl)-4,5-dihydroisoxazole) is a critical heterocyclic pharmacophore embedded in numerous bioactive molecules, including spiroisoxazolines, anti-inflammatory agents, and advanced liquid crystalline materials[1]. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design and materials engineering.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive crystallography. Here, we will dissect the causality behind the synthetic methodologies that dictate the molecule's stereochemistry, outline self-validating crystallographic protocols, and explore the computational validations (DFT and Hirshfeld surface analysis) required to confirm the solid-state behavior of this specific isoxazoline core[2].
Chemical Context & Regioselective Synthesis Pathway
The structural integrity and crystal packing of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives are fundamentally determined during their synthesis. The most robust method for constructing this core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene[1].
Causality in Experimental Choices
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Why 1,3-Dipolar Cycloaddition? This concerted pericyclic reaction is highly regioselective. The oxygen atom of the nitrile oxide preferentially attacks the more substituted carbon of the alkene, ensuring the predictable formation of the 4,5-dihydro-1,2-oxazole ring rather than a mixture of regioisomers. This predictability is crucial for obtaining phase-pure crystals.
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Why in situ generation? Nitrile oxides are highly reactive and prone to dimerization (forming furoxans). Generating the 4-methoxybenzonitrile oxide in situ via the chlorination of 4-methoxybenzaldehyde oxime (using N-chlorosuccinimide) followed by base-catalyzed dehydrohalogenation ensures immediate trapping by the alkene, maximizing yield and purity for crystallization.
Caption: Workflow for the synthesis and crystallization of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole.
Self-Validating Crystallographic Protocol
To achieve publication-quality structural data, the experimental workflow must be treated as a self-validating system where each step inherently checks the quality of the previous one.
Step-by-Step SCXRD Methodology
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Crystal Growth: Dissolve the purified 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivative in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane or pure ethanol). Allow for slow evaporation at 293 K. Causality: Slow evaporation minimizes the rate of nucleation, promoting the growth of a single, defect-free macroscopic crystal rather than microcrystalline powder.
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Mounting and Data Collection: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 100 K – 293 K under a nitrogen stream[3].
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Causality: Low-temperature data collection (e.g., 100 K) drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, resulting in sharper diffraction spots at higher diffraction angles ( 2θ ) and a more precise electron density map.
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Diffraction: Utilize a diffractometer equipped with a CMOS area detector and Mo K α radiation ( λ=0.71073 Å)[2].
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Causality: Molybdenum radiation is chosen over Copper for purely organic crystals to minimize X-ray absorption effects, ensuring accurate intensity measurements across all reflections.
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Structure Solution and Refinement:
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Solve the phase problem using Direct Methods (e.g., SHELXT).
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Refine the structure by full-matrix least-squares on F2 (e.g., SHELXL).
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Hydrogen Atom Placement: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups)[3]. Causality: X-rays scatter off electron clouds. Since hydrogen has only one electron, its position is poorly resolved in X-ray maps. The riding model prevents over-parameterization and yields a chemically sensible geometry.
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Validation: Process the final .cif file through CheckCIF (IUCr). A self-validating structure will yield an R1 value < 0.05 and a Goodness-of-Fit (S) approximating 1.0.
Caption: Standard X-ray crystallographic data collection and structural refinement pipeline.
Structural Analysis & Conformational Properties
The solid-state architecture of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole reveals specific conformational preferences dictated by electronic and steric factors.
Isoxazoline Ring Geometry and Coplanarity
In the crystal lattice, the five-membered 4,5-dihydro-1,2-oxazole ring typically adopts an envelope conformation [2]. A critical structural feature is the dihedral angle between the isoxazoline ring and the 3-(4-methoxyphenyl) substituent.
Crystallographic data consistently shows that the 3-(4-methoxyphenyl) group is nearly coplanar with the isoxazoline ring[1]. Causality: This coplanarity is driven by the extended π -conjugation between the aromatic phenyl ring and the C=N double bond of the isoxazoline core. The energetic stabilization gained from this resonance overlap overcomes the minor steric repulsion between the ortho-hydrogens of the phenyl ring and the isoxazoline oxygen/carbon atoms. Conversely, substituents at the C4 or C5 positions are usually highly twisted out of the plane to minimize steric clashes.
Intermolecular Interactions and Crystal Packing
The crystal packing of these derivatives is not governed by strong classical hydrogen bonds (unless specific protic substituents are added), but rather by a complex network of weak non-covalent interactions[2].
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C-H ⋯ O Interactions: The oxygen atoms of the methoxy group and the isoxazoline ring act as excellent hydrogen-bond acceptors. Weak C-H ⋯ O interactions link adjacent molecules into infinite 1D chains or 2D sheets.
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C-H ⋯ π Interactions: The electron-rich π -system of the methoxyphenyl ring engages in edge-to-face interactions with neighboring aliphatic protons, stabilizing the 3D framework[2].
Computational Validation: DFT and Hirshfeld Surface Analysis
To bridge the gap between the solid-state crystal structure and the inherent electronic properties of the isolated molecule, experimental SCXRD data must be validated against computational models.
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Density Functional Theory (DFT): Geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set[2]. Comparing the calculated bond lengths and angles with the X-ray data validates the structural model. Minor deviations (typically < 0.02 Å for bond lengths) are expected and correctly attributed to crystal packing forces present in the solid state but absent in the gas phase.
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Hirshfeld Surface Analysis: This technique maps the normalized contact distance ( dnorm ) onto the molecular surface. It provides a visual and quantitative summary of intermolecular interactions. 2D fingerprint plots derived from this analysis typically reveal that H ⋯ H contacts constitute the majority of the surface area, followed closely by H ⋯ O / O ⋯ H contacts (driven by the methoxy and isoxazoline oxygens) and C ⋯ H / H ⋯ C contacts[2].
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and key geometric features for 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives, synthesized from peer-reviewed structural databases[2][3].
Table 1: Typical Crystallographic Parameters
| Parameter | Typical Value / Range | Causality / Significance |
| Crystal System | Orthorhombic or Monoclinic | Preferred packing arrangements for asymmetric organic molecules to minimize void space. |
| Space Group | P212121 or P21/c | P212121 is common for chiral spiro-derivatives; P21/c is the most common for centrosymmetric packing[2][3]. |
| Temperature (K) | 100 K – 293 K | Lower temperatures yield smaller thermal ellipsoids and better resolution. |
| Radiation | Mo K α ( λ=0.71073 Å) | Minimizes absorption errors in organic crystals[2]. |
| R1 (Final R-factor) | < 0.05 | Indicates a highly accurate structural model matching the experimental electron density. |
Table 2: Key Conformational and Interaction Metrics
| Structural Feature | Average Metric | Description |
| C=N Bond Length | ~1.28 Å | Confirms the double bond character within the isoxazoline ring. |
| N-O Bond Length | ~1.42 Å | Standard single bond length for the heteroatom linkage. |
| Dihedral Angle (Methoxyphenyl to Isoxazoline) | 0° – 15° | Indicates near-coplanarity driven by π -conjugation[1]. |
| Dominant Hirshfeld Contact | H ⋯ H (> 45%) | Typical for organic molecules; dictates the bulk packing efficiency[2]. |
References
- Crystal structure of 5-(4-tert-butoxyphenyl)-3-(4-n-octyloxyphenyl)
- X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives Source: BenchChem URL
- X-ray and DFT calculations of novel spiroisoxazolines derivatives Source: ResearchGate / Journal of Molecular Structure URL
